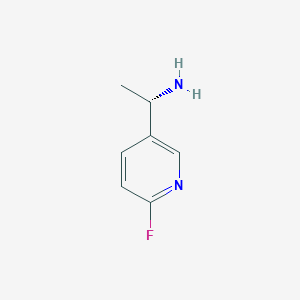
(1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine is a chiral amine compound featuring a fluorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoropyridine.
Chiral Center Introduction: A chiral auxiliary or chiral catalyst is used to introduce the chiral center at the ethanamine moiety.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(6-chloropyridin-3-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
(1S)-1-(6-bromopyridin-3-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.
(1S)-1-(6-iodopyridin-3-yl)ethan-1-amine: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its halogenated counterparts.
Biological Activity
(1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine, a compound characterized by its unique structure, has garnered attention for its potential biological activities. The presence of a fluorinated pyridine ring enhances its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C7H9FN2
- Molecular Weight : 156.16 g/mol
- IUPAC Name : this compound
This structure includes an amino group and a fluorinated pyridine, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with various enzymes and receptors, influencing their activity. For instance, it has been studied for its inhibitory effects on p38 MAP kinase, which plays a significant role in inflammatory responses and autoimmune diseases .
- Pathways Involved : By modulating key biochemical pathways, the compound can potentially affect cytokine production, including IL-1β and TNFα, which are critical in inflammatory processes .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity across various domains:
1. Antiproliferative Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, derivatives of this compound showed effective cytotoxicity against HeLa and MCF-7 cell lines, with reported GI50 values in the low micromolar range .
2. Anti-inflammatory Properties
The compound's ability to inhibit p38 MAPK suggests potential therapeutic applications in treating autoimmune diseases. Inhibitors of this pathway have shown promise in reducing inflammation and cytokine production .
3. Neuroprotective Effects
Preliminary studies indicate that derivatives of this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative conditions.
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into structure–activity relationships (SAR):
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(1S)-1-(6-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 |
InChI Key |
JBTAFZSFQDNIMT-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)F)N |
Canonical SMILES |
CC(C1=CN=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















